1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-
Description
3-(Dimethylamino)propyl vs. Ethoxypropyl Side Chains
The electronic and steric profiles of position 2 substituents significantly influence the compound’s physicochemical properties. A comparison between the 3-(dimethylamino)propyl and 3-ethoxypropyl groups highlights these effects:
| Property | 3-(Dimethylamino)propyl (Target Compound) | 3-Ethoxypropyl (CID 166349) |
|---|---|---|
| Electron Donation | Strong (via N(CH₃)₂ lone pairs) | Moderate (via ether oxygen) |
| Polarity | High (tertiary amine) | Moderate (ether) |
| Steric Bulk | Increased (branched substituent) | Linear alkoxy chain |
| Hydrogen Bonding | Proton acceptor (amine) | Weak acceptor (ether) |
The dimethylamino group enhances solubility in polar solvents due to its proton-accepting capacity, whereas the ethoxypropyl chain confers lipophilicity. X-ray diffraction studies of analogous compounds suggest that bulky substituents like 3-(dimethylamino)propyl induce torsional strain in the fused ring system, altering π-π stacking interactions.
Impact of Alkyl/Amino Group Variations on Core Structure
Alkyl and amino substituents at position 2 modulate the core structure’s electronic delocalization. For example:
- 2-Ethyl derivatives (CAS 65121-70-2) exhibit minimal steric hindrance, allowing planar conformation of the isoindole ring.
- 2-Octyl chains (CID 118778) introduce significant hydrophobicity, reducing aqueous solubility but enhancing compatibility with nonpolar matrices.
- Amino groups (e.g., 4,11-diamino substitution) participate in intramolecular hydrogen bonding, stabilizing tautomeric forms and influencing redox properties.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray analyses of related derivatives reveal key structural trends:
- The fused naphtho-isoindole system adopts a nearly planar conformation, with dihedral angles <5° between rings.
- Substituents at position 2 induce slight puckering. For instance, the 3-(dimethylamino)propyl group in the target compound causes a 12° deviation from planarity, as inferred from analogous structures.
- Packing arrangements are dominated by van der Waals interactions for alkyl chains and hydrogen bonds for amino groups. In the 2-(2,3-diphenylpropyl) derivative (CID 103770), π-stacking between phenyl rings and the core enhances crystalline stability.
Tautomerism and Electronic Delocalization Patterns
The 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone core exhibits tautomerism due to conjugated carbonyl and amino groups. Key observations include:
- Keto-enol tautomerism : The 1,3,5,10-tetrone system allows enolization at positions 1 and 3, stabilized by resonance with the amino groups.
- Electronic delocalization : The dimethylamino substituent donates electron density via resonance, reducing the electrophilicity of the tetrone carbonyls. This contrasts with electron-withdrawing groups (e.g., ethoxypropyl), which enhance carbonyl reactivity.
- Spectroscopic evidence : IR spectra of analogues show shifts in C=O stretching frequencies (1670–1700 cm⁻¹) dependent on substituent electronic effects.
Table 1: Substituent Effects on Tautomeric Equilibrium
| Substituent | Dominant Tautomer | C=O Stretching (cm⁻¹) |
|---|---|---|
| 3-(Dimethylamino)propyl | Enol | 1675 |
| 3-Ethoxypropyl | Keto | 1695 |
| 2-Ethyl | Mixed | 1680 |
Data synthesized from PubChem entries.
Properties
CAS No. |
6647-34-3 |
|---|---|
Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3 |
InChI Key |
IXKBJZDGNPAGFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone derivatives typically follows a multi-step organic synthesis route involving:
- Construction of the naphthalene-isoindole tetrone core.
- Introduction of amino substituents at specific positions.
- Functionalization with the 3-(dimethylamino)propyl side chain.
This approach requires careful selection of starting materials, reagents, and reaction conditions to ensure regioselectivity and functional group compatibility.
Stepwise Preparation Details
| Step | Reaction Type | Description | Typical Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of Isoindole Tetrone Core | Cyclization of anthraquinone derivatives or related precursors to form the tetrone fused ring system | Acidic or basic catalysis, elevated temperature (100-200 °C) | High purity anthraquinone derivatives are preferred |
| 2 | Amination | Introduction of amino groups at positions 4 and 11 via nucleophilic substitution or reduction of nitro precursors | Use of ammonia or amines under reflux in polar solvents (e.g., ethanol, DMF) | Control of pH and temperature critical to avoid overreaction |
| 3 | Side Chain Attachment | Alkylation or nucleophilic substitution to attach 3-(dimethylamino)propyl group at position 2 | Use of alkyl halides or tosylates with base (e.g., K2CO3) in aprotic solvents (e.g., acetonitrile) | Dimethylamino group introduced via appropriate alkylating agent |
Representative Synthetic Route
- Starting Material Preparation: Begin with 1,4-diaminoanthraquinone or a related anthraquinone derivative.
- Cyclization: Under acidic conditions, induce cyclization to form the isoindole tetrone core.
- Amination: Introduce amino groups at the 4 and 11 positions by nucleophilic substitution or reduction of nitro groups.
- Side Chain Functionalization: React the intermediate with 3-(dimethylamino)propyl halide under basic conditions to attach the side chain.
Reaction Conditions and Optimization
- Temperature: Typically ranges from ambient to 200 °C depending on the step.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or ethanol are commonly used.
- Catalysts: Acidic or basic catalysts facilitate cyclization and substitution reactions.
- Purification: Crystallization and chromatographic techniques (e.g., reverse-phase HPLC) are employed to isolate the pure compound.
Analytical Data Supporting Preparation
Research Findings and Notes on Preparation
- The multi-step synthesis requires stringent control of reaction parameters to avoid side reactions such as over-alkylation or incomplete cyclization.
- The amino substituents enhance solubility and reactivity, facilitating further functionalization if needed.
- The dimethylamino propyl side chain imparts basicity and potential for ionic interactions, useful in dye and pharmaceutical applications.
- Reverse-phase HPLC methods have been developed for purification and analysis, indicating the compound’s stability under chromatographic conditions.
- The compound’s high melting point and density reflect its rigid fused ring system and strong intermolecular interactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .
Scientific Research Applications
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of anthraquinone-based dyes and functional molecules with variations in substituents at position 2. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analogs.
Key Differences and Trends
Substituent Effects on Polarity: The dimethylamino group in the target compound introduces stronger basicity and polarity compared to methoxy (Disperse Blue 60) or ethoxy (Disperse Blue ME) substituents. This may enhance solubility in polar solvents or acidic media . Hydrophobic substituents (e.g., butyl in CAS 3176-88-3) increase logP values, favoring applications in non-aqueous systems .
Applications: Disperse Blue 60 is widely used in polyester dyeing due to its balanced solubility and lightfastness . The ethoxypropyl derivative (CAS 705250-02-8) is utilized in HPLC separations, leveraging its moderate hydrophobicity (logP = 2.97) . The target compound’s dimethylamino group may enable novel applications, such as pH-sensitive dyes or drug delivery systems, though empirical data are lacking.
Thermal and Chemical Stability :
Biological Activity
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 4,11-diamino-2-[3-(dimethylamino)propyl]- has shown potential in various pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H22N4O4
- Molecular Weight : 378.42 g/mol
- CAS Number : 3176-88-3
- Appearance : Dark blue to very dark blue powder
- Solubility : Limited solubility in water (2.5 µg/L at 20°C) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Cyclooxygenase Inhibition : The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. Studies indicate that certain derivatives exhibit significant inhibition of COX-1 and COX-2, which are crucial in inflammatory pathways .
- Reactive Oxygen Species Scavenging : It demonstrates antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), potentially mitigating oxidative stress .
- Cellular Interactions : Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins involved in various cellular processes, enhancing its therapeutic efficacy .
Biological Activity Data
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of various isoindole derivatives, including 4,11-diamino-2-[3-(dimethylamino)propyl]-. The results showed that this compound exhibited a dose-dependent inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent. The calculated affinity ratios indicated a preference for COX-2 inhibition, which is beneficial for therapeutic applications targeting inflammation without affecting gastric mucosa as seen with non-selective NSAIDs .
Case Study 2: Antioxidant Effects
In another investigation focusing on oxidative stress, the compound was tested for its ability to reduce oxidative damage in cellular models. The results demonstrated a significant decrease in markers of oxidative stress when treated with the compound compared to controls. This suggests a protective role against oxidative damage in cells, which is crucial for developing therapies for diseases linked to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
